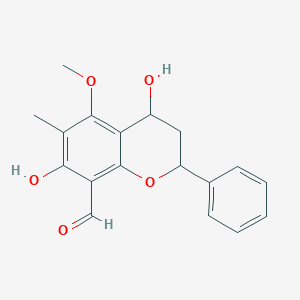
4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan (DMF) is a flavonoid compound that is found in various plants such as Pterocarpus marsupium and Dalbergia sissoo. DMF has been the subject of scientific research due to its potential therapeutic properties.
作用機序
4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan exerts its therapeutic effects through various mechanisms. 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
生化学的および生理学的効果
4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has been found to have various biochemical and physiological effects. 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has also been found to decrease the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. Additionally, 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has been found to decrease the levels of pro-inflammatory cytokines such as IL-6 and TNF-α.
実験室実験の利点と制限
4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in high yields. 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan is also readily available and relatively inexpensive. However, 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has some limitations for lab experiments. 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan is insoluble in water and requires organic solvents for use in experiments. Additionally, 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has low bioavailability and may require the use of delivery systems such as nanoparticles to improve its efficacy.
将来の方向性
There are several future directions for the research of 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan. One direction is the investigation of 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan as a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the investigation of 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan as a potential adjuvant therapy for cancer treatment. Additionally, the development of novel delivery systems for 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan may improve its efficacy and bioavailability. The investigation of the pharmacokinetics and pharmacodynamics of 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan may also provide valuable insights into its therapeutic potential.
In conclusion, 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan is a flavonoid compound that has potential therapeutic properties. 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan exhibits anti-inflammatory, antioxidant, and anti-cancer properties and may be useful in the treatment of various diseases. Further research is needed to fully understand the therapeutic potential of 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan and to develop effective delivery systems for its use in clinical settings.
合成法
4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan can be synthesized through various methods such as the reaction of 2,4,6-trihydroxyacetophenone with 3-methyl-2-butanone in the presence of sodium hydroxide. Another method involves the reaction of 2,4,6-trihydroxyacetophenone with 3-methyl-2-butanone in the presence of sodium hydroxide and acetic anhydride. Both methods result in the formation of 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan with high yields.
科学的研究の応用
4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan exhibits anti-inflammatory, antioxidant, and anti-cancer properties. 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
121230-30-6 |
|---|---|
製品名 |
4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan |
分子式 |
C18H18O5 |
分子量 |
314.3 g/mol |
IUPAC名 |
4,7-dihydroxy-5-methoxy-6-methyl-2-phenyl-3,4-dihydro-2H-chromene-8-carbaldehyde |
InChI |
InChI=1S/C18H18O5/c1-10-16(21)12(9-19)18-15(17(10)22-2)13(20)8-14(23-18)11-6-4-3-5-7-11/h3-7,9,13-14,20-21H,8H2,1-2H3 |
InChIキー |
DAAVAQORZATFQC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C(=C1OC)C(CC(O2)C3=CC=CC=C3)O)C=O)O |
正規SMILES |
CC1=C(C(=C2C(=C1OC)C(CC(O2)C3=CC=CC=C3)O)C=O)O |
同義語 |
4,7-dihydroxy-5-methoxy-6-methyl-8-formylflavan 4,7-dihydroxyl-5-methoxyl-6-methyl-8-formyl-flavan 4,7-DMMF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



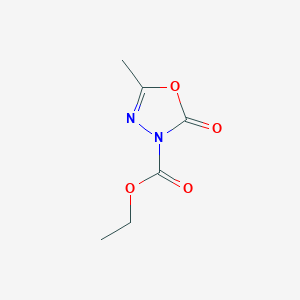


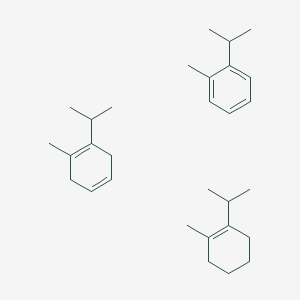


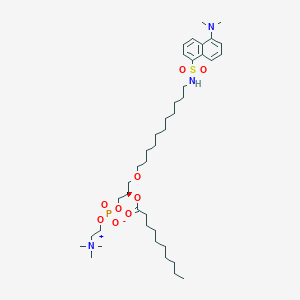
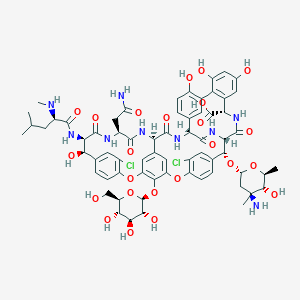
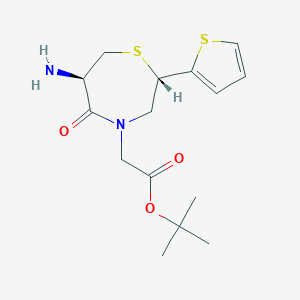
![1,7-Dioxaspiro[5.5]undec-4-ene](/img/structure/B40338.png)
![6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B40339.png)
![Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B40343.png)
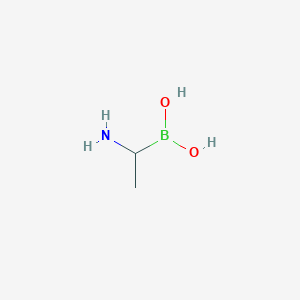
![methyl 2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[(4-bromobenzoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoate](/img/structure/B40347.png)